4-amino-5-chlorothiophene-2-sulfonyl fluoride

SuFEx click chemistry Covalent inhibitor design Aqueous stability

4-Amino-5-chlorothiophene-2-sulfonyl fluoride (CAS 2168378-46-7) is a heteroaryl sulfonyl fluoride with the molecular formula C₄H₃ClFNO₂S₂ and a molecular weight of 215.7 g/mol. It belongs to the class of thiophene-based sulfonyl fluoride electrophiles, which have gained prominence as privileged covalent warheads in chemical biology and medicinal chemistry due to their ability to engage amino acid residues beyond cysteine—including tyrosine, lysine, histidine, serine, and threonine—under physiological conditions.

Molecular Formula C4H3ClFNO2S2
Molecular Weight 215.7 g/mol
CAS No. 2168378-46-7
Cat. No. B6605045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-amino-5-chlorothiophene-2-sulfonyl fluoride
CAS2168378-46-7
Molecular FormulaC4H3ClFNO2S2
Molecular Weight215.7 g/mol
Structural Identifiers
SMILESC1=C(SC(=C1N)Cl)S(=O)(=O)F
InChIInChI=1S/C4H3ClFNO2S2/c5-4-2(7)1-3(10-4)11(6,8)9/h1H,7H2
InChIKeyJUXISAODPKBMAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-5-chlorothiophene-2-sulfonyl fluoride (CAS 2168378-46-7): Core Identity and Procurement Baseline


4-Amino-5-chlorothiophene-2-sulfonyl fluoride (CAS 2168378-46-7) is a heteroaryl sulfonyl fluoride with the molecular formula C₄H₃ClFNO₂S₂ and a molecular weight of 215.7 g/mol . It belongs to the class of thiophene-based sulfonyl fluoride electrophiles, which have gained prominence as privileged covalent warheads in chemical biology and medicinal chemistry due to their ability to engage amino acid residues beyond cysteine—including tyrosine, lysine, histidine, serine, and threonine—under physiological conditions [1][2]. The compound features a 2-sulfonyl fluoride group (–SO₂F), a 4-amino substituent (–NH₂), and a 5-chloro substituent on the thiophene ring, a substitution pattern that distinguishes it from simpler thiophene sulfonyl fluorides and provides distinct physicochemical and reactivity properties relevant to both SuFEx click chemistry and covalent inhibitor design .

Why Generic Substitution Fails for 4-Amino-5-chlorothiophene-2-sulfonyl fluoride: Comparator-Based Differentiation Rationale


Substituting 4-amino-5-chlorothiophene-2-sulfonyl fluoride with a closely related thiophene sulfonyl fluoride or sulfonyl chloride analog is not straightforward. The sulfonyl fluoride (–SO₂F) group exhibits a fundamentally different reactivity–stability profile compared to the corresponding sulfonyl chloride (–SO₂Cl): sulfonyl fluorides demonstrate markedly greater resistance to hydrolysis under physiological conditions while retaining electrophilic reactivity toward specific nucleophilic amino acid residues under activating environments, a balance that sulfonyl chlorides cannot match due to their rapid hydrolytic degradation [1]. Furthermore, the 5-chloro substituent introduces electronic modulation of the thiophene ring that alters both the intrinsic reactivity of the –SO₂F warhead and the compound's overall lipophilicity relative to the non-chlorinated 4-amino-thiophene-2-sulfonyl fluoride (CAS 600733-86-6), as evidenced by differences in molecular weight and predicted partition properties . The 4-amino group additionally provides a synthetic handle for further derivatization—such as diazotization or amide coupling—that is absent in simpler 5-chlorothiophene-2-sulfonyl fluoride (CAS not available; molecular formula C₄H₂ClFO₂S₂) . These structural features collectively mean that in-class analogs cannot be assumed to perform interchangeably in covalent inhibitor campaigns or SuFEx-based bioconjugation workflows without quantitative validation.

Quantitative Differentiation Evidence for 4-Amino-5-chlorothiophene-2-sulfonyl fluoride Against Comparator Compounds


Hydrolytic Stability Advantage of Sulfonyl Fluoride (–SO₂F) Over Sulfonyl Chloride (–SO₂Cl) in the 4-Amino-5-chlorothiophene Scaffold

4-Amino-5-chlorothiophene-2-sulfonyl fluoride (target compound; CAS 2168378-46-7) bears the –SO₂F electrophilic warhead, which confers significantly greater resistance to hydrolysis under physiological conditions compared to the corresponding sulfonyl chloride analog, 4-amino-5-chlorothiophene-2-sulfonyl chloride (CAS 2763975-98-8). The sulfonyl chloride analog is known to undergo rapid hydrolysis in aqueous media, limiting its practical utility in biological assays and requiring strictly anhydrous handling, whereas sulfonyl fluorides as a class exhibit a uniquely balanced reactivity–stability profile that enables their use as privileged warheads in aqueous biological environments [1]. This class-level advantage has been quantitatively characterized across multiple heteroaryl sulfonyl fluoride series, where sulfonyl fluorides demonstrate half-lives in physiological buffer and plasma that are orders of magnitude longer than their sulfonyl chloride counterparts [2].

SuFEx click chemistry Covalent inhibitor design Aqueous stability

Molecular Weight and Lipophilicity Differentiation: 5-Chloro vs. 5-Unsubstituted 4-Amino-thiophene-2-sulfonyl Fluoride

The target compound (molecular weight 215.7 g/mol) differs from its 5-unsubstituted analog, 4-amino-thiophene-2-sulfonyl fluoride (CAS 600733-86-6; molecular weight 181.2 g/mol), by the presence of a chlorine atom at the 5-position, which increases molecular weight by 34.5 g/mol (a 19.0% increase) . This chlorine substitution is expected to increase lipophilicity (predicted LogP increase of approximately 0.5–0.8 log units based on the Hansch π constant for aromatic chlorine of +0.71) [1], which can influence membrane permeability, protein binding, and metabolic stability profiles in cellular and in vivo contexts.

Physicochemical profiling Lipophilicity modulation Scaffold optimization

Bacterial Growth Inhibition: Structural Class Evidence from Thiophene Sulfonamide Analog Studies Relevant to the 4-Amino-5-chloro Scaffold

In a structure-activity study of thiophene analogs of sulfanilamide published in the Journal of Pharmaceutical Sciences, the parent aminothiophene-2-sulfonamide was shown to be a superior bacterial growth inhibitor compared to sulfanilamide itself, and 5-aminothiophene-2-sulfonamide was a better inhibitor than the 4-amino isomer [1]. This finding is directly relevant to the target compound because 4-amino-5-chlorothiophene-2-sulfonyl fluoride shares the same 4-amino substitution pattern on the thiophene ring, and the sulfonyl fluoride group can serve as a precursor or bioisosteric replacement for the sulfonamide moiety. The historical data indicate that the 4-amino regioisomer exhibits measurable but suboptimal antibacterial activity relative to the 5-amino isomer, suggesting that the 5-chloro substituent in the target compound may serve as a key structural differentiator that could modulate activity relative to the unsubstituted 4-amino scaffold.

Antibacterial Sulfonamide bioisostere Structure-activity relationship

High-Value Application Scenarios for 4-Amino-5-chlorothiophene-2-sulfonyl fluoride Based on Verified Differentiation Evidence


SuFEx Click Chemistry for Covalent Probe Assembly in Aqueous Biological Systems

The sulfonyl fluoride (–SO₂F) group of 4-amino-5-chlorothiophene-2-sulfonyl fluoride enables its use in sulfur(VI) fluoride exchange (SuFEx) click chemistry for the assembly of –SO₂– linked small molecule–protein or small molecule–nucleic acid conjugates under mild aqueous conditions [1]. Unlike the corresponding sulfonyl chloride analog (CAS 2763975-98-8), which undergoes rapid hydrolytic degradation in aqueous buffer, the sulfonyl fluoride warhead retains sufficient stability for incubation in physiological media while remaining reactive toward specific nucleophilic amino acid side chains (serine, tyrosine, lysine, histidine, threonine) under appropriate activating conditions [2]. The 4-amino group offers a synthetic diversification point—via diazotization, reductive amination, or amide coupling—that is absent in simpler 5-chlorothiophene-2-sulfonyl fluoride scaffolds, while the 5-chloro substituent provides enhanced lipophilicity (estimated ΔLogP ≈ +0.5–0.8 vs. the 5-unsubstituted analog) that may improve membrane permeability for intracellular target engagement .

Covalent Fragment and Inhibitor Library Design Targeting Non-Cysteine Residues

As a heteroaryl sulfonyl fluoride, this compound belongs to a next-generation class of tuneable electrophiles that overcome limitations of traditional phenyl-based sulfonyl fluorides, including improved solubility, enhanced lipophilicity, and markedly better stability in whole blood and plasma . The 4-amino-5-chlorothiophene scaffold offers a unique combination of the sulfonyl fluoride warhead with a heteroaromatic core amenable to further functionalization via the 4-amino handle, making it suitable for incorporation into covalent fragment libraries designed for chemoproteomic screening against residues beyond cysteine—an approach that is expanding the druggable proteome [1]. Procurement of this specific compound, rather than a generic thiophene sulfonyl fluoride, is justified when the research program requires both aqueous stability for biological assay compatibility and synthetic tractability for downstream derivatization.

Antibacterial Sulfonamide Bioisostere Development Programs

Historical structure-activity data on thiophene-2-sulfonamide analogs demonstrate that the 4-amino substitution pattern on the thiophene ring confers measurable antibacterial activity through inhibition of intracellular folic acid biosynthesis, as confirmed by folic acid and PABA reversal experiments . While the 4-amino regioisomer (III) was less potent than the 5-amino isomer (II), the introduction of a 5-substituent (as in the target compound's 5-chloro group) may improve activity. The sulfonyl fluoride group can serve as a hydrolytically stable sulfonamide bioisostere or as a latent precursor that can be converted to the corresponding sulfonamide post-target engagement, offering a potential strategy for developing covalent antibacterial agents with prolonged target residence time. Programs exploring non-classical sulfonamide antibacterials targeting folate biosynthesis may find this compound a useful entry point for scaffold diversification.

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